![molecular formula C17H12FN5S B2605361 3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894057-00-2](/img/structure/B2605361.png)
3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It has been identified as a potential bromodomain inhibitor, specifically targeting BRD4 . BRD4 is a protein that contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been studied extensively . The crystal structures of BD1 in complex with four selected inhibitors have been determined . This information could be useful for designing potent BRD4 BD inhibitors .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using crystallography . The C7 and C8 positions of [1,2,4]triazolo[4,3-b]pyridazine showed a relatively positive charge and were positioned near Asn140 .Chemical Reactions Analysis
The compound is a potential bromodomain inhibitor, specifically targeting BRD4 . It has been proposed as a starting molecule for designing potent BRD4 BD inhibitors .Aplicaciones Científicas De Investigación
Pharmacological Activities
The compound is part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which has been associated with diverse pharmacological activities . These include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Structure-Activity Relationship Studies
The compound’s structure makes it an important tool in structure-activity relationship (SAR) studies . These studies aim to understand how the structure of a molecule affects its biological activity, which is crucial in drug design and discovery .
In Silico Pharmacokinetic and Molecular Modeling Studies
The compound is also used in in silico pharmacokinetic and molecular modeling studies . These studies use computer models to predict how the compound will behave in the body and how it will interact with its target .
Mecanismo De Acción
The compound acts as a bromodomain inhibitor, specifically targeting BRD4 . BRD4 is a protein that contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Direcciones Futuras
The compound is a promising starting molecule for designing potent BRD4 BD inhibitors . Research on the development of BRD4 inhibitors against various diseases is actively being conducted . This suggests that there is potential for further exploration and development of this compound and its derivatives.
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5S/c18-14-6-2-1-4-13(14)11-24-17-21-20-16-8-7-15(22-23(16)17)12-5-3-9-19-10-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVALTSERYMBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.